molecular formula C19H24ClN3O2S B2478458 N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride CAS No. 1216452-67-3

N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride

Cat. No.: B2478458
CAS No.: 1216452-67-3
M. Wt: 393.93
InChI Key: GBDLGVQZZOOPCG-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H24ClN3O2S and its molecular weight is 393.93. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Synthesis of Structurally Diverse Libraries

One research avenue involves generating structurally diverse libraries through alkylation and ring closure reactions. For instance, compounds derived from ketonic Mannich bases have been used as starting materials in alkylation and ring closure reactions, leading to the synthesis of dithiocarbamates, thioethers, and various heterocyclic compounds, demonstrating the versatility of similar structures in organic synthesis (Roman, 2013).

Electrophilic Substitution Reactions

Another research direction focuses on the electrophilic substitution reactions of benzothiazole derivatives. For example, the synthesis of N-(1-Naphthyl)furan-2-carboxamide through coupling and subsequent reactions leading to electrophilic substitution reactions, highlights the potential of these compounds in further chemical modifications (Aleksandrov & El’chaninov, 2017).

Potential Applications

Corrosion Inhibition

Benzothiazole derivatives have been synthesized and evaluated for their corrosion inhibiting effects against steel in acidic solutions. These studies have found that certain derivatives offer superior stability and higher inhibition efficiencies, highlighting the application of such compounds in protecting metals against corrosion (Hu et al., 2016).

Antimicrobial Activity

Thiazole-based compounds have also been synthesized and investigated for their antimicrobial properties. For instance, a thiazole-based heterocyclic amide demonstrated good antimicrobial activity against a range of microorganisms, suggesting potential applications in the development of new antimicrobial agents (Cakmak et al., 2022).

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S.ClH/c1-13-11-14(2)17-15(12-13)20-19(25-17)22(9-6-8-21(3)4)18(23)16-7-5-10-24-16;/h5,7,10-12H,6,8-9H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDLGVQZZOOPCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=CO3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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